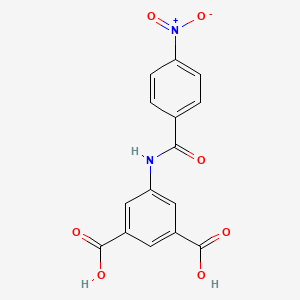
3-methylisoquinolin-7-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methylisoquinolin-7-ol hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 3-methylisoquinolin-7-ol hydrochloride, can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes to improve yield and selectivity. For example, the use of metal catalysts such as palladium or platinum can enhance the efficiency of the cyclization reactions . Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
3-methylisoquinolin-7-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methylisoquinolin-7-one, while reduction can produce 3-methylisoquinolin-7-amine .
科学研究应用
3-methylisoquinolin-7-ol hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of 3-methylisoquinolin-7-ol hydrochloride involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to their diverse biological activities. For example, they can inhibit the activity of certain enzymes involved in inflammation and pain pathways, making them potential candidates for analgesic drugs .
相似化合物的比较
Similar Compounds
Isoquinoline: The parent compound of 3-methylisoquinolin-7-ol hydrochloride, known for its aromatic structure and biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline, studied for its potential neuroprotective effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 7-position and the methyl group at the 3-position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methylisoquinolin-7-ol hydrochloride involves the condensation of 3-methylanthranilic acid with acetaldehyde followed by reduction and cyclization.", "Starting Materials": [ "3-methylanthranilic acid", "acetaldehyde", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-methylanthranilic acid with acetaldehyde in the presence of hydrochloric acid and ethanol to form 3-methyl-2-(1-oxoethyl)isoquinolin-1(2H)-one.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form 3-methyl-2-(1-hydroxyethyl)isoquinolin-1(2H)-one.", "Step 3: Cyclization of the intermediate product with hydrochloric acid to form 3-methylisoquinolin-7-ol hydrochloride." ] } | |
CAS 编号 |
2680543-10-4 |
分子式 |
C10H10ClNO |
分子量 |
195.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



